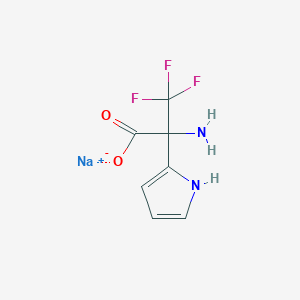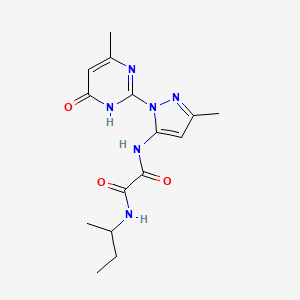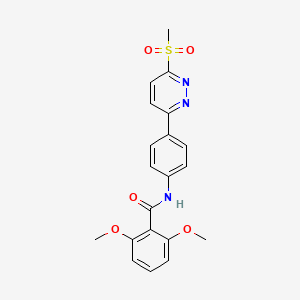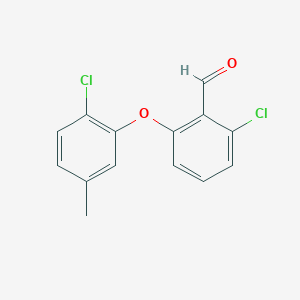![molecular formula C15H19N3OS B3009176 6-tert-butyl-2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2199601-86-8](/img/structure/B3009176.png)
6-tert-butyl-2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl compounds involves multiple steps and starting materials. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde to afford Schiff base compounds . Another example is the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, which was synthesized via the reduction of a benzylidene-thiazol-2-amine with NaBH4 .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular and crystal structure of tert-butyl compounds. For example, the crystal structure of 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride was determined, revealing a twisted boat conformation of the thiazine ring system . Similarly, the structure of (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized, showing intramolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of tert-butyl compounds can be influenced by the presence of different functional groups. For instance, the reaction of 6-(3,5-di-tert-butyl-4-hydroxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole 1-oxide with superoxide anion or potassium tert-butoxide in different solvents leads to various products, indicating the influence of oxygen and solvent on the reaction outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are characterized using various spectroscopic methods such as FTIR, 1H, and 13C NMR . The crystal structures often reveal intermolecular interactions, such as hydrogen bonds, which can stabilize the structure and influence the compound's properties . Thermal analysis and density functional theory (DFT) calculations can also provide insights into the stability and electronic properties of these compounds .
Case Studies
The antitumor activity of tert-butyl compounds has been explored in some studies. For example, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine displayed good antitumor activity against the Hela cell line, with an IC50 value of 26 μM . This demonstrates the potential of tert-butyl compounds in medicinal chemistry and drug development.
Scientific Research Applications
Synthesis and Biological Activities
Compounds structurally similar to "6-tert-butyl-2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2,3-dihydropyridazin-3-one" have been synthesized and evaluated for various biological activities:
- Insecticidal Activity : N-tert-Butyl-N,N'-diacylhydrazines, which share structural motifs with the queried compound, have been designed, synthesized, and shown to possess insecticidal activities against specific pests, indicating potential for agricultural applications (Wang et al., 2011).
- Anti-inflammatory and Analgesic Activities : Compounds with 2,6-di-tert-butylphenol moieties have been prepared and evaluated for anti-inflammatory activity in various models, suggesting potential therapeutic applications (Isomura et al., 1983).
- Antitumor Activity : Novel pyridazinone derivatives containing 1,3,4-thiadiazole moieties have shown inhibitory activity against cancer cell lines, highlighting their potential in cancer research (Qin et al., 2020).
Synthetic Methodologies and Chemical Properties
The research also highlights various synthetic methodologies and chemical properties relevant to compounds similar to the queried one:
- Synthetic Approaches : The synthesis of related compounds often involves cyclocondensation reactions, nucleophilic aromatic substitution, and other strategies that could be applicable to the synthesis of "6-tert-butyl-2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2,3-dihydropyridazin-3-one" (Abubshait, 2007).
- Chemical Properties and Reactivity : The chemical properties and reactivity of structurally related compounds, such as their ability to undergo specific transformations and reactions, provide insights into how "6-tert-butyl-2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2,3-dihydropyridazin-3-one" might behave under similar conditions.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-tert-butyl-2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-15(2,3)12-7-8-14(19)18(17-12)9-13-16-10-5-4-6-11(10)20-13/h7-8H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONKROUNOWSMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2=NC3=C(S2)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-butyl-2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009093.png)
![N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3009096.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3009097.png)

![2-Methoxy-5-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]benzamide](/img/structure/B3009099.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3009101.png)
![2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3009103.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3009104.png)



![Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3009113.png)
![5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B3009116.png)